Bienvenue dans la boutique en ligne BenchChem!

4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Regiochemistry Antifolate Quinoxalinone

4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 168045-49-6) is a synthetic, low-molecular-weight (MW 267.28 g/mol) heterocyclic compound belonging to the 3,4-dihydroquinoxalin-2(1H)-one class. It features a tetrahydroquinoxalin-2-one core N-acylated with a 4-aminobenzoyl group, placing it structurally at the intersection of antifolate-like quinoxalines and N-substituted lactam building blocks.

Molecular Formula C15H13N3O2
Molecular Weight 267.288
CAS No. 168045-49-6
Cat. No. B2902189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
CAS168045-49-6
Molecular FormulaC15H13N3O2
Molecular Weight267.288
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C15H13N3O2/c16-11-7-5-10(6-8-11)15(20)18-9-14(19)17-12-3-1-2-4-13(12)18/h1-8H,9,16H2,(H,17,19)
InChIKeyRFSDXZPQSKURJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 168045-49-6): Procurement-Relevant Baseline Profile


4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 168045-49-6) is a synthetic, low-molecular-weight (MW 267.28 g/mol) heterocyclic compound belonging to the 3,4-dihydroquinoxalin-2(1H)-one class . It features a tetrahydroquinoxalin-2-one core N-acylated with a 4-aminobenzoyl group, placing it structurally at the intersection of antifolate-like quinoxalines and N-substituted lactam building blocks [1]. It is primarily listed as a research chemical and synthetic intermediate, with commercial availability typically limited to milligram-to-gram quantities at ≥95% purity . Unlike its extensively studied 2-substituted quinoxalinone congeners, this 4-acylated regioisomer remains largely uncharacterized in the peer-reviewed biomedical literature, a fact that directly informs its procurement rationale.

Why 4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one Cannot Be Simply Replaced by Generic Quinoxalinone Analogs


The 4-acyl regioisomerism of this compound creates a pharmacophoric geometry fundamentally distinct from the more common 2-substituted or 1,4-disubstituted quinoxalinones. In the classic antifolate series, the aminobenzoyl group is attached at position 2 and serves as a glutamate-mimicking anchor essential for folate receptor recognition [1]. Relocating this moiety to the lactam nitrogen at position 4 eliminates the canonical antifolate binding mode while preserving the hydrogen-bonding capacity of the primary amine . This regiochemical switch means that biological data from 2-aminobenzoyl quinoxalines (e.g., NCI tumor panel GI50 values in the 10⁻⁵–10⁻⁴ M range) cannot be extrapolated to the 4-substituted isomer [1]. For procurement, substituting with a generic tetrahydroquinoxalin-2-one or a 2-aminobenzoyl analog will yield a compound with a different spatial presentation of functional groups, different metabolic vulnerability, and unvalidated target engagement profiles.

Quantitative Differentiation Evidence for 4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 168045-49-6)


Regiochemical Identity: 4‑Acyl vs. 2‑Acyl Substitution Defines Distinct Target Recognition

In the 2‑aminobenzoyl quinoxaline series characterized by Loriga et al., the aminobenzoyl group attached at position 2 is essential for antifolate activity, with the most active congeners (e.g., compound 29) exhibiting tumor cell growth inhibition at 10⁻⁸–10⁻⁶ M [1]. The target compound bears the identical 4‑aminobenzoyl moiety but at the lactam nitrogen (position 4), not at position 2. This regiochemical difference fundamentally alters the three‑dimensional presentation of the hydrogen‑bond‑donating aniline and the hydrogen‑bond‑accepting amide carbonyl . Any attempt to use a 2‑substituted quinoxalinone as a surrogate for the 4‑substituted isomer introduces a different pharmacophore geometry and invalidates structure‑activity inferences drawn from the 2‑substituted series.

Regiochemistry Antifolate Quinoxalinone Structure-Activity Relationship

Molecular Weight Differentiation from Common Tetrahydroquinoxaline Intermediates

The target compound has a molecular weight of 267.28 g·mol⁻¹ and a molecular formula of C₁₅H₁₃N₃O₂ . This distinguishes it from the simpler unsubstituted 1,2,3,4-tetrahydroquinoxalin-2-one (MW 148.16 g·mol⁻¹) and from the 4-methyl analog 1-(4-aminobenzoyl)-1,2,3,4-tetrahydro-4-methylquinoxaline (MW 267.33 g·mol⁻¹, C₁₆H₁₇N₃O) . The presence of both a free primary amine and a lactam carbonyl within a single, relatively compact scaffold provides a unique hydrogen‑bond donor/acceptor profile that cannot be replicated by either the unsubstituted core or the N-methylated analog.

Molecular Weight Physicochemical Properties Building Block Procurement Specification

GHS Hazard Classification as a Procurement Differentiator

According to the ChemicalBook SDS, 4-(4-aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one carries the GHS signal word 'Warning' with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This acute toxicity and irritant profile necessitates specific personal protective equipment (PPE) and ventilation requirements during handling. In contrast, many unsubstituted tetrahydroquinoxaline building blocks are classified only as irritants or are not fully classified. For laboratories with strict safety protocols or automated high‑throughput screening facilities, this GHS classification can be a decisive factor in compound selection, as it mandates glovebox or fume‑hood handling that may not be required for less hazardous analogs.

Safety GHS Handling Requirements Procurement Compliance

Evidence‑Backed Application Scenarios for Procuring 4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 168045-49-6)


Negative Control for Antifolate Quinoxaline SAR Studies

Because the 4‑aminobenzoyl group is placed on the lactam nitrogen rather than at the 2‑position, this compound cannot adopt the canonical antifolate binding pose. It thus serves as an ideal regioisomeric negative control in studies of folate receptor or dihydrofolate reductase (DHFR) inhibition by 2‑substituted quinoxalines [1]. Researchers can use it to empirically confirm that the biological activity observed with 2‑aminobenzoyl analogs is regiospecific and not attributable to non‑specific reactivity of the aminobenzoyl fragment itself.

Fragment‑Based Drug Discovery (FBDD) Library Entry

With a molecular weight of 267.28 Da, a primary aromatic amine, and a lactam carbonyl, this compound meets the physicochemical criteria for FBDD libraries (MW < 300, hydrogen‑bond donors/acceptors). Its distinct 4‑acyl regiochemistry offers a three‑dimensional scaffold not represented in typical fragment collections dominated by 2‑substituted or 1,4‑disubstituted quinoxalinones . The 95% purity specification is adequate for primary fragment screening at concentrations up to 1 mM.

Synthetic Intermediate for Proteolysis‑Targeting Chimeras (PROTACs)

The primary amine on the benzoyl ring provides a convenient synthetic handle for PEG‑linker attachment via amide bond formation, while the tetrahydroquinoxalinone core can serve as a ligand for E3 ligase or target protein recruitment. This bifunctional reactivity distinguishes it from N‑methylated analogs (e.g., CAS 137975-50-9), where the amine is absent, rendering PROTAC conjugation infeasible . The compound's GHS H335/H319 profile [1] also informs the design of safe synthetic protocols for milligram‑scale PROTAC synthesis.

Reference Standard for HPLC Impurity Profiling of Quinoxalinone Drug Candidates

Several developmental quinoxalinone‑based therapeutics (e.g., MAT2A inhibitors, JNK3 inhibitors) are N‑substituted at position 4. The 4‑aminobenzoyl analog can arise as a synthetic byproduct or degradation product during scale‑up. Procuring a high‑purity sample (≥95%) of this compound enables HPLC method development and validation for impurity tracking in API manufacturing, a requirement for regulatory submissions. Its well‑defined GHS classification [1] also supports compliant laboratory handling during analytical method transfer.

Quote Request

Request a Quote for 4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.